Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro-
CAS No.: 648956-87-0
Cat. No.: VC16913311
Molecular Formula: C15H11F5O2S
Molecular Weight: 350.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648956-87-0 |
|---|---|
| Molecular Formula | C15H11F5O2S |
| Molecular Weight | 350.3 g/mol |
| IUPAC Name | 1-[(2,5-dimethoxyphenyl)sulfanylmethyl]-2,3,4,5,6-pentafluorobenzene |
| Standard InChI | InChI=1S/C15H11F5O2S/c1-21-7-3-4-9(22-2)10(5-7)23-6-8-11(16)13(18)15(20)14(19)12(8)17/h3-5H,6H2,1-2H3 |
| Standard InChI Key | ZALCCTWTKVCAGD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)SCC2=C(C(=C(C(=C2F)F)F)F)F |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound’s structure consists of two distinct aromatic systems: a pentafluorobenzene ring and a 2,5-dimethoxyphenylthio group. The pentafluorobenzene moiety provides electron-withdrawing characteristics due to the electronegativity of fluorine atoms, while the dimethoxyphenyl group introduces electron-donating methoxy substituents (-OCH) at the 2 and 5 positions. These opposing electronic effects create a polarized molecular framework, influencing its reactivity and intermolecular interactions.
The methylthio bridge (-SCH-) connects the two aromatic systems, introducing a sulfur atom capable of participating in redox reactions and coordination chemistry. This structural motif is rare in fluorinated aromatic compounds, offering opportunities for tailoring solubility and stability in diverse solvents.
Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.3 g/mol |
| CAS Registry Number | 648956-87-0 |
| IUPAC Name | 1-[(2,5-Dimethoxyphenyl)sulfanylmethyl]-2,3,4,5,6-pentafluorobenzene |
Synthesis and Reactivity
Reactivity Profile
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Sulfide Oxidation: The thioether group (-S-) can oxidize to sulfoxides or sulfones under mild oxidative conditions (e.g., HO, NaIO), altering polarity and biological activity.
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Demethylation: Methoxy groups may undergo demethylation with strong acids (e.g., BBr) to yield phenolic derivatives.
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Fluorine Replacement: Selective defluorination at the para position (relative to the methylthio group) could occur via SNAr mechanisms with alkoxide or amine nucleophiles.
Applications in Materials Science
Fluorinated Polymers and Coatings
The compound’s hydrophobicity and thermal stability make it a candidate for:
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Water-Repellent Coatings: Fluorinated aromatic systems reduce surface energy, enabling applications in textiles and electronics.
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High-Performance Polymers: Copolymerization with alkenes or diynes could yield thermally resistant materials for aerospace components.
Electronic Materials
The electron-deficient pentafluorobenzene unit may serve as an n-type semiconductor when integrated into conjugated polymers. Its ability to stabilize charge-separated states could enhance organic photovoltaic efficiency.
Future Research Directions
Priority Areas
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Synthetic Optimization: Develop scalable, atom-economical routes to improve accessibility.
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Toxicological Profiling: Assess acute/chronic toxicity in model organisms.
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Advanced Material Integration: Explore use in perovskite solar cells or ion-exchange membranes.
Computational Modeling
Density functional theory (DFT) studies could predict:
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Reaction Pathways: Activation energies for fluorine substitution or sulfide oxidation.
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Electronic Properties: Bandgap tuning for optoelectronic applications.
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